molecular formula C22H22BrN5O2 B11329330 3-bromo-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

3-bromo-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11329330
M. Wt: 468.3 g/mol
InChI Key: GRTYRKXFKGWTER-UHFFFAOYSA-N
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Description

3-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a morpholine ring, and a pyrimidine ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a benzamide derivative, followed by the introduction of the pyrimidine and morpholine rings through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and reactivity.

Properties

Molecular Formula

C22H22BrN5O2

Molecular Weight

468.3 g/mol

IUPAC Name

3-bromo-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22BrN5O2/c1-15-24-20(14-21(25-15)28-9-11-30-12-10-28)26-18-5-7-19(8-6-18)27-22(29)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

GRTYRKXFKGWTER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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